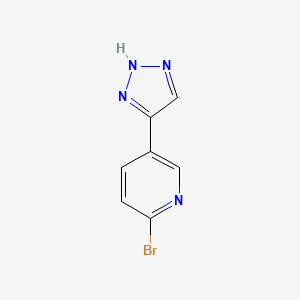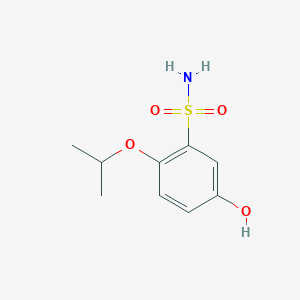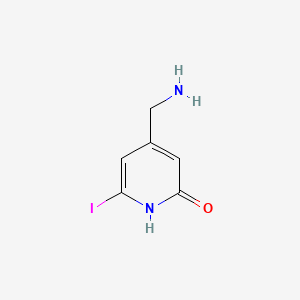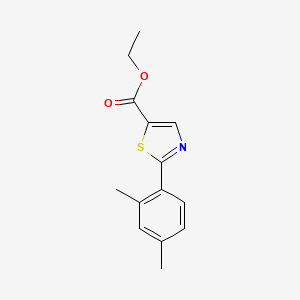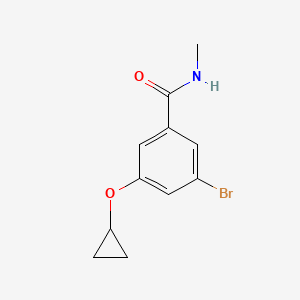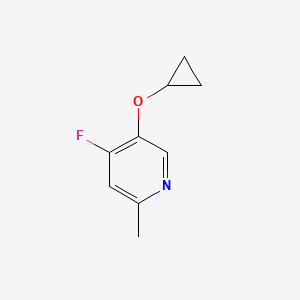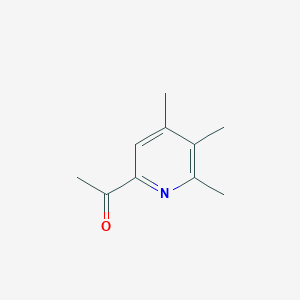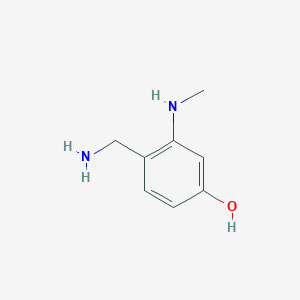![molecular formula C7H7BrN4 B14845803 (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine CAS No. 944903-07-5](/img/structure/B14845803.png)
(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a bromine atom at the 6-position and a methanamine group at the 3-position of the imidazo[1,2-a]pyrimidine ring system imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction proceeds via a one-pot tandem cyclization/bromination process, often using tert-butyl hydroperoxide (TBHP) as an oxidant . The reaction conditions are generally mild and do not require the use of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions: (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Cyclization Reactions: The methanamine group can participate in cyclization reactions, forming new ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like TBHP and hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can have different biological activities and applications.
Scientific Research Applications
(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine involves its interaction with specific molecular targets. The bromine atom and the methanamine group play crucial roles in binding to these targets. The compound can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes or receptors, thereby altering cellular processes and exerting its therapeutic effects .
Comparison with Similar Compounds
(6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Bromoimidazo[1,2-A]pyridines: These compounds share the imidazo[1,2-a] core but differ in the substitution pattern and ring structure.
Uniqueness: (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Properties
CAS No. |
944903-07-5 |
|---|---|
Molecular Formula |
C7H7BrN4 |
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(6-bromoimidazo[1,2-a]pyrimidin-3-yl)methanamine |
InChI |
InChI=1S/C7H7BrN4/c8-5-2-10-7-11-3-6(1-9)12(7)4-5/h2-4H,1,9H2 |
InChI Key |
IKYWBQUIPLYHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


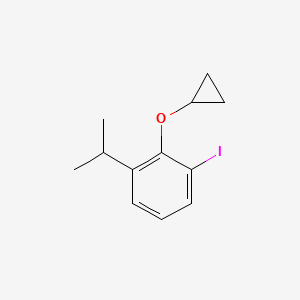
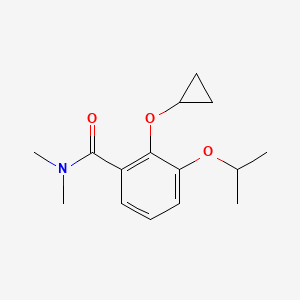


![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
